molecular formula C15H11N3O3 B5655232 1-(4-methyl-3-nitrobenzoyl)-1H-benzimidazole

1-(4-methyl-3-nitrobenzoyl)-1H-benzimidazole

Cat. No. B5655232
M. Wt: 281.27 g/mol
InChI Key: JPNZPDMLRHYSLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of related benzimidazole derivatives often involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives, followed by cyclization. Specific methods may involve nucleophilic substitution reactions to introduce various substituents, enhancing the compound's properties and reactivity (Sparke et al., 2010).

Molecular Structure Analysis Benzimidazole derivatives, including those similar to 1-(4-methyl-3-nitrobenzoyl)-1H-benzimidazole, often exhibit significant molecular interactions, such as hydrogen bonding, which can influence their crystal packing and stability. Studies on related compounds have shown that hydrogen bonds and other non-covalent interactions play a crucial role in their structural arrangement (Portilla et al., 2007).

Chemical Reactions and Properties The chemical reactivity of benzimidazole derivatives can be influenced by their substituents. For instance, nitro groups can participate in various chemical reactions, including reduction and nucleophilic substitution, allowing for further functionalization of the benzimidazole core. These reactions can lead to a wide range of products with diverse chemical properties (Belaziz et al., 2013).

Physical Properties Analysis The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. The presence of nitro and methyl groups can affect these properties, influencing their behavior in different environments and applications (Zhang et al., 2013).

Chemical Properties Analysis Benzimidazole compounds exhibit a range of chemical properties depending on their specific substituents. The electron-withdrawing nitro group and electron-donating methyl group can affect the compound's acidity, basicity, and reactivity towards electrophilic and nucleophilic agents. These properties are crucial for their potential applications in synthesis and as intermediates in the production of other chemical entities (Tavman, 2006).

properties

IUPAC Name

benzimidazol-1-yl-(4-methyl-3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c1-10-6-7-11(8-14(10)18(20)21)15(19)17-9-16-12-4-2-3-5-13(12)17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNZPDMLRHYSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2C=NC3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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